REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([C:10]2[N:11]=[C:12]([NH:23][C:24]([C:26]3[N:27]([CH2:37][C:38]([O:40]C)=[O:39])[C:28]4[C:33]([CH:34]=3)=[CH:32][C:31]([CH3:35])=[CH:30][C:29]=4[CH3:36])=[O:25])[S:13][C:14]=2[CH2:15][CH2:16][CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[C:4]([O:42][CH3:43])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].Cl>O.C(O)CCC>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([C:10]2[N:11]=[C:12]([NH:23][C:24]([C:26]3[N:27]([CH2:37][C:38]([OH:40])=[O:39])[C:28]4[C:33]([CH:34]=3)=[CH:32][C:31]([CH3:35])=[CH:30][C:29]=4[CH3:36])=[O:25])[S:13][C:14]=2[CH2:15][CH2:16][CH:17]2[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]2)=[C:4]([O:42][CH3:43])[CH:3]=1 |f:1.2.3|
|
Name
|
compound
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1OC)C=1N=C(SC1CCC1CCCCC1)NC(=O)C=1N(C2=C(C=C(C=C2C1)C)C)CC(=O)OC)OC
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
19.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
CUSTOM
|
Details
|
The white precipitate formed
|
Type
|
WASH
|
Details
|
is washed with 3 times 200 ml of water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1OC)C=1N=C(SC1CCC1CCCCC1)NC(=O)C=1N(C2=C(C=C(C=C2C1)C)C)CC(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |